N,N-diethyl-1,3-benzothiazol-6-amine
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Overview
Description
N,N-diethyl-1,3-benzothiazol-6-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1,3-benzothiazol-6-amine typically involves the condensation of 2-aminobenzenethiol with diethylamine under specific reaction conditions. One common method is the cyclization of 2-aminobenzenethiol with aldehydes or ketones in the presence of an acid catalyst . Another approach involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient processes such as microwave-assisted synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .
Scientific Research Applications
N,N-diethyl-1,3-benzothiazol-6-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N,N-diethyl-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer research, it inhibits enzymes such as topoisomerases, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
- N,N,2-Trimethyl-1,3-benzothiazol-6-amine
- N,N-dimethyl-1,3-benzothiazol-6-amine
- 2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide
Uniqueness
N,N-diethyl-1,3-benzothiazol-6-amine is unique due to its specific diethylamine substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and bioavailability, making it more effective in various applications compared to its methyl-substituted counterparts .
Properties
CAS No. |
76007-13-1 |
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Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
N,N-diethyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C11H14N2S/c1-3-13(4-2)9-5-6-10-11(7-9)14-8-12-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
MYAYHEHMOLEOQG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=CS2 |
Origin of Product |
United States |
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